molecular formula C10H14O5 B1157302 Borreriagenin CAS No. 249916-07-2

Borreriagenin

Cat. No. B1157302
CAS RN: 249916-07-2
M. Wt: 214.21 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Borreriagenin and related compounds like borrelidin involves intricate steps designed to construct its complex molecular framework. Key methodologies include catalytic enantioselective reductive aldol reactions, catalytic Negishi coupling, and directed hydrogenation for assembling the molecule's segments. For example, the total synthesis of borrelidin, a compound closely related to Borreriagenin, was achieved through such sophisticated synthetic routes, highlighting the advanced strategies employed in synthesizing complex natural products (Duffey, Letiran, & Morken, 2003).

Molecular Structure Analysis

The molecular structure of Borreriagenin and similar compounds is characterized by detailed X-ray crystallography and NMR studies. The structure of borrelidin, for instance, was confirmed through single-crystal X-ray analysis, revealing its intricate 18-membered macrolide framework. Such analyses provide deep insights into the stereochemistry and conformational preferences of these molecules, essential for understanding their reactivity and interactions (Hanessian, Yang, Giroux, Mascitti, Ma, & Raeppel, 2003).

Chemical Reactions and Properties

Borreriagenin undergoes various chemical reactions reflecting its rich functional group interplay. The synthesis of borrelidin illustrates the complexity of reactions involved, such as macrocyclization, regioselective methylation, and chelation-controlled allylation. These reactions underline the molecule's versatile chemical properties, enabling the formation of its complex macrocyclic structure (Nagamitsu, Takano, Marumoto, Fukuda, Furuya, Otoguro, Takeda*, Kuwajima, Harigaya, & Ōmura, 2007).

Physical Properties Analysis

The physical properties of Borreriagenin, such as solubility, melting point, and crystal structure, are crucial for its characterization. While specific studies on Borreriagenin's physical properties were not identified in the search, related compounds like borrelidin have been isolated as crystalline forms and analyzed to establish their physical characteristics. These analyses are essential for understanding the compound's stability, solubility, and formulation potential.

Chemical Properties Analysis

The chemical properties of Borreriagenin, including reactivity, stability under various conditions, and interactions with biological molecules, are fundamental to its study. Research into related compounds has provided insights into the enzymatic and non-enzymatic processes that underlie the biosynthesis and mechanism of action of these molecules. For example, the biosynthesis of borrelidin involves unique enzymatic steps that contribute to its nitrile moiety, a feature that may also be relevant to the study of Borreriagenin (Olano, Moss, Braña, Sheridan, Math, Weston, Méndez, Leadlay, Wilkinson, & Salas, 2004).

Scientific Research Applications

  • In a study on the chemical constituents of Eucommia ulmoides leaves, Borreriagenin was identified as one of the compounds isolated from this plant. This suggests potential applications in phytochemical or pharmacological research related to Eucommia ulmoides (Zuo, Cai, Zhang, Liu, & Chen, 2014).

  • Another study revised the structures of various iridoids from Morinda citrifolia L. and Morinda coreia Ham., including the revision of morindacin to borreriagenin. This highlights the importance of accurate structural identification in phytochemistry and pharmacognosy research (Schripsema, Caprini, & Dagnino, 2006).

Safety and Hazards

Borreriagenin has not undergone extensive safety assessment . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling Borreriagenin .

properties

IUPAC Name

(3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2/t6-,7+,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZVDVFZGJOOS-XGEHTFHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C2C1OC(=O)C2CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@@H]2[C@H]1OC(=O)[C@H]2CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Borreriagenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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